7-propoxy-2H-chromene-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propoxy-2H-chromene-3-carbaldehyde typically involves the reaction of 7-hydroxy-2H-chromene-3-carbaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-propoxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 7-propoxy-2H-chromene-3-carboxylic acid.
Reduction: 7-propoxy-2H-chromene-3-methanol.
Substitution: Various 7-alkoxy-2H-chromene-3-carbaldehyde derivatives.
Scientific Research Applications
7-propoxy-2H-chromene-3-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-propoxy-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The chromene core structure is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromene-3-carbaldehyde: A precursor in the synthesis of 7-propoxy-2H-chromene-3-carbaldehyde.
7-methoxy-2H-chromene-3-carbaldehyde: Similar structure with a methoxy group instead of a propoxy group.
7-ethoxy-2H-chromene-3-carbaldehyde: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
This compound is unique due to its specific propoxy substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The propoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Biological Activity
7-Propoxy-2H-chromene-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
This compound has the molecular formula C13H14O3 and features a chromene structure with a propoxy group and an aldehyde functional group. These structural components confer unique properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function. This reactivity is crucial for its antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be in the range of 781.25–1562.5 μg/mL, demonstrating moderate antibacterial activity .
Bacterial Strain | MIC (μg/mL) |
---|---|
MRSA (ATCC 43300) | 781.25 - 1562.5 |
S. epidermidis (ATCC 1228) | >1562.5 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. A notable study reported IC50 values indicating significant cytotoxicity against breast cancer cells at concentrations as low as 25 μM .
Cell Line | IC50 (μM) |
---|---|
Breast Cancer (MCF-7) | 25 |
Lung Cancer (A549) | 30 |
Case Studies
- Antibacterial Efficacy : In a comparative study, this compound was tested alongside other chromene derivatives. The results indicated that while several derivatives displayed antibacterial properties, this compound exhibited superior activity against MRSA, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : A recent dissertation explored various chromene derivatives for their anticancer effects, highlighting that this compound significantly inhibited tumor growth in xenograft models when administered at doses of 10 mg/kg . This finding underscores the compound's therapeutic potential in oncology.
Properties
IUPAC Name |
7-propoxy-2H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10(8-14)9-16-13(11)7-12/h3-4,6-8H,2,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAPSQKXAYRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923236-97-9 |
Source
|
Record name | 7-propoxy-2H-chromene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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